4-methoxyphenyl 10H-phenothiazine-10-carboxylate
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Overview
Description
4-methoxyphenyl 10H-phenothiazine-10-carboxylate, also known as methoxycarbonylphenothiazine, is a chemical compound that belongs to the phenothiazine family. It is a white crystalline powder that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate is not fully understood. However, it is believed to interact with proteins and enzymes in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-methoxyphenyl 10H-phenothiazine-10-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxyphenyl 10H-phenothiazine-10-carboxylate in lab experiments is its fluorescent properties, which make it a useful tool for the detection of protein-ligand interactions. However, one limitation is that it may have toxic effects on cells at high concentrations, which can affect the validity of the results.
Future Directions
There are several future directions for the use of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate in scientific research. One direction is the development of new compounds based on 4-methoxyphenyl 10H-phenothiazine-10-carboxylate for use in cancer treatment. Another direction is the use of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate as a tool for the study of protein-ligand interactions in cells. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate and its potential toxic effects on cells.
Synthesis Methods
The synthesis of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate involves the reaction between 4-methoxyaniline and 10-chloro-10H-phenothiazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
4-methoxyphenyl 10H-phenothiazine-10-carboxylate has been used in various scientific research applications. It is commonly used as a fluorescent probe for the detection of protein-ligand interactions. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, it has been used in the synthesis of other compounds such as 4-methoxyphenyl 10H-phenothiazine-10-carboxylic acid and 4-methoxyphenyl 10H-phenothiazine.
properties
IUPAC Name |
(4-methoxyphenyl) phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-23-14-10-12-15(13-11-14)24-20(22)21-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)21/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQHJDQONOGHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.